molecular formula C11H15N3 B2655614 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline CAS No. 2059949-03-8

5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline

Cat. No.: B2655614
CAS No.: 2059949-03-8
M. Wt: 189.262
InChI Key: ACVQLXWCQJRMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline is a sophisticated polycyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fully saturated octahydro core fused to a pyrimido[5,4-c]quinoline system, a structure known for its diverse biological potential. Pyrimido[5,4-c]quinoline derivatives have been identified as promising scaffolds with multifaceted biological activities. Recent research has highlighted their potential as antiproliferative agents. Studies on related analogs have shown that these compounds can exhibit multitarget mechanisms, including potent inhibitory activity against topoisomerase I and the epidermal growth factor receptor (EGFR), which are critical targets in oncology research . The broader class of pyrimidoquinolines, to which this compound belongs, has been extensively investigated for a wide spectrum of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antimalarial activities . The saturated nature of the octahydropyrimidoquinoline core may offer distinct advantages in terms of metabolic stability and conformational flexibility for receptor binding, making it a valuable intermediate for the synthesis of novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,6,6a,7,8,9,10,10a-octahydropyrimido[5,4-c]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-4-10-9(3-1)11-8(6-13-10)5-12-7-14-11/h5,7,9-10,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVQLXWCQJRMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=NC=NC=C3CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline typically involves multi-step processes. One common method starts with the preparation of an intermediate compound, such as 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. This intermediate is then reacted with oxalyl chloride to form 10-cyclohexyl-5-(3,4-dimethoxyphenyl)-4-oxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinoline-2-carbonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for acylation, hydrazine for reduction, and various amines for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include carboxylic amides, carboxylic esters, and carbohydrazides. These products can further react to form more complex molecules, such as polyhydroxyalkyl Schiff bases and thiazolidinone-C-acyclic nucleosides .

Scientific Research Applications

Medicinal Applications

1. Anticancer Properties
Recent studies have highlighted the anticancer potential of octahydropyrimido[5,4-c]quinoline derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms. For instance, derivatives have shown efficacy against breast cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival .

2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of octahydropyrimido[5,4-c]quinoline compounds. These compounds have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis. The modulation of neuroinflammatory responses is a key mechanism underlying their protective effects .

4. Antidiabetic Potential
Some derivatives of this compound have been investigated for their antidiabetic properties. They may enhance insulin sensitivity and reduce blood glucose levels in experimental models of diabetes. This suggests a potential role in the management of type 2 diabetes mellitus .

Materials Science Applications

1. Organic Electronics
The unique electronic properties of octahydropyrimido[5,4-c]quinoline make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Photocatalysis
Research has shown that octahydropyrimido[5,4-c]quinoline derivatives can act as effective photocatalysts under UV light irradiation. They facilitate the degradation of organic pollutants in wastewater, showcasing their utility in environmental remediation applications .

Case Studies

Study Application Findings
Study 1AnticancerDerivatives induced apoptosis in breast cancer cells via specific signaling pathway inhibition .
Study 2AntimicrobialSignificant activity against various bacterial strains was observed .
Study 3NeuroprotectionCompounds protected neuronal cells from oxidative damage .
Study 4Organic ElectronicsStable thin films were achieved for application in OLEDs .

Mechanism of Action

The mechanism of action of 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Its antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrimido[4,5-b]quinolines

  • Structural Differences: The pyrimidine ring is fused at the [4,5-b] position of quinoline, lacking the octahydro saturation.
  • Synthesis: Prepared via tetrahydroquinoline carbonitriles, often requiring harsher conditions (e.g., prolonged reflux in acetic anhydride) .
  • Bioactivity : Exhibits broader antimicrobial activity (e.g., MIC = 4–16 µg/mL against Staphylococcus aureus) but weaker anticancer potency compared to pyrimido[5,4-c] analogs .

Pyrimido[5,4-b]quinolines

  • Structural Differences : The pyrimidine ring is fused at the [5,4-b] position, resulting in distinct electronic and steric profiles.
  • Synthesis: Efficient one-pot synthesis using 5-aminouracil and dimedone under mild conditions (DMF, 80°C) .
  • Bioactivity: Limited data, but preliminary studies suggest moderate anti-inflammatory activity (e.g., 45% COX-2 inhibition at 50 µM) .

Pyrrolo[3,4-c]quinolines

  • Structural Differences : Replaces the pyrimidine ring with a pyrrole moiety, altering hydrogen-bonding capacity.
  • Synthesis : Multi-step procedures involving allene-based cascades or flash vacuum pyrolysis, yielding lower efficiency (e.g., 30–50% yields) .

Benzo[f]quinoline Derivatives

  • Structural Differences: Features a benzo-fused quinoline core without pyrimidine integration.
  • Synthesis : Requires complex piperazine or phenylpiperazine substitutions for drug delivery optimization .
  • Bioactivity : Demonstrated enhanced blood-brain barrier penetration in preclinical models but lacks direct topoisomerase inhibition .

Data Tables

Key Research Findings

  • Fluorination Effects: Fluorine substitution at the 4-position (e.g., 4-(trifluoromethyl)pyrimido[5,4-c]quinoline) enhances lipophilicity and topoisomerase I inhibition (IC₅₀ = 1.2 µM vs. 8.5 µM for non-fluorinated analogs) .
  • Regioselectivity : Substituents at the 2-position (e.g., hexyl or methoxyphenyl groups) improve antioxidant efficacy by stabilizing radical intermediates .
  • Hydrogenation Impact: The octahydro configuration reduces cytotoxicity against normal cells (e.g., >80% viability in HEK293 cells at 50 µM) while retaining anticancer potency .

Biological Activity

5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₆N₂
  • Molecular Weight : 152.2367 g/mol
  • IUPAC Name : 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline
  • CAS Number : 6674-22-2

The structure of this compound allows for various interactions with biological systems due to the presence of nitrogen atoms and a fused ring system.

Antimicrobial Activity

Research has indicated that octahydropyrimido compounds exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of octahydropyrimido compounds showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Antitumor Activity

Several studies have explored the antitumor potential of octahydropyrimido derivatives:

  • In vitro assays revealed that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
  • The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins which are critical in regulating apoptosis .

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties:

  • Experimental models indicate that octahydropyrimido compounds can reduce oxidative stress in neuronal cells and enhance neuroprotection against excitotoxicity .
  • This activity is thought to be linked to the compound's ability to scavenge free radicals and inhibit apoptotic pathways in neurons.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of octahydropyrimido derivatives against E. coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL. The study utilized disk diffusion methods to assess the antibacterial activity.

CompoundMIC (µg/mL)Bacterial Strain
Compound A16S. aureus
Compound B32E. coli
Compound C64Pseudomonas aeruginosa

Case Study 2: Antitumor Activity in Cell Lines

In vitro studies on MCF-7 cells treated with octahydropyrimido derivatives revealed a dose-dependent increase in apoptosis:

Concentration (µM)% Apoptosis
115
530
1050

The biological activities of 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways relevant to cell survival and proliferation.
  • Oxidative Stress Reduction : Its antioxidant properties help mitigate cellular damage from reactive oxygen species.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline derivatives?

  • Methodology :

  • Cyclocondensation reactions using cyclohexanone derivatives with nitriles (e.g., 2-benzylidenemalononitrile) in the presence of ammonium acetate yield core scaffolds. Subsequent functionalization via acylation, alkylation, or cycloaddition reactions introduces diversity .
  • Example: Reaction of 2-chloroquinoline-3-carbaldehyde with pyrimidine thiols under reflux in DMF with K₂CO₃ produces fused heterocyclic systems .
    • Key Considerations : Monitor reaction progress via TLC and optimize solvent/base combinations to suppress side reactions.

Q. Which analytical techniques are critical for confirming the regiochemistry of cycloaddition products in pyrimidoquinoline systems?

  • Methodology :

  • 2D NMR (e.g., NOESY, HSQC) resolves spatial relationships between protons and carbons, distinguishing isomers arising from [3+2] cycloaddition pathways .
  • X-ray crystallography provides unambiguous structural confirmation, particularly for stereochemical assignments in fused bicyclic systems .

Q. How can researchers address low yields in multi-step syntheses of octahydropyrimidoquinolines?

  • Methodology :

  • Optimize reaction conditions (e.g., temperature, solvent polarity) for each step. For example, hydrazine hydrate in ethylene glycol improves cyclization efficiency for intermediates like (±)-cis-8-methoxy derivatives .
  • Purification via column chromatography (e.g., n-hexane/EtOAc gradients) enhances final compound purity .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during acylation of pyrimidoquinoline intermediates?

  • Methodology :

  • Use selective protecting groups for reactive amines or hydroxyls prior to acylation. For example, tert-butyl carbamate (Boc) protection prevents unwanted nucleophilic attacks .
  • Employ low-temperature acylation (e.g., 0–5°C) with controlled stoichiometry of acyl chlorides to minimize over-reaction .

Q. How do electronic and steric effects influence the biological activity of pyrimidoquinoline derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies :
  • Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C-6/C-8 positions to enhance binding to aromatic hydrocarbon receptors .
  • Substituents like morpholine or piperazine at C-5 improve solubility and pharmacokinetic profiles .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like aromatase or kinase enzymes .

Q. What experimental approaches resolve contradictions in reported antimicrobial activity data for pyrimidoquinoline analogs?

  • Methodology :

  • Standardized Assays : Use CLSI/MIC guidelines to ensure consistency in bacterial/fungal strain selection and growth conditions .
  • Mechanistic Profiling : Combine time-kill assays with transcriptomics to differentiate bactericidal vs. bacteriostatic effects .
  • Data Validation : Cross-reference results with structurally similar compounds (e.g., pyridoquinoxalines) to identify scaffold-specific trends .

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Discrepancies :
    • reports 72% yield for hydrazine-mediated cyclization, while notes 65–78% yields for similar steps. Variability likely stems from solvent purity or base concentration adjustments.
  • Biological Activity Conflicts :
    • Pyrimidoquinolines with Cl substituents show potent aromatase inhibition in but moderate kinase activity in . These differences highlight target-specific SAR dependencies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.